(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide
Description
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted aniline group, a cyano group, and a thioamide group
Properties
IUPAC Name |
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3S/c11-7-1-2-9(8(12)3-7)15-5-6(4-13)10(14)16/h1-3,5,15H,(H2,14,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJPBBJXCFNNY-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC=C(C#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)N/C=C(\C#N)/C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-chloro-2-fluoroaniline, is reacted with an appropriate reagent to introduce the cyano group.
Formation of the Thioamide Group: The intermediate product is then treated with a thioamide-forming reagent under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide: shares structural similarities with other aniline derivatives and thioamide-containing compounds.
Piperazine-substituted benzothiophenes: These compounds also have applications in medicinal chemistry and exhibit unique pharmacological properties.
Uniqueness
Structural Features: The combination of chloro, fluoro, cyano, and thioamide groups in this compound makes it unique compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
